Barium N-acetylneuraminate

Description

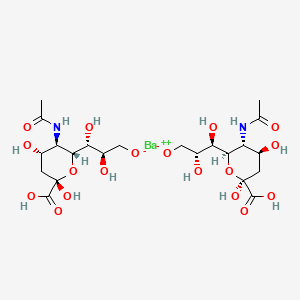

Structure

3D Structure of Parent

Properties

CAS No. |

114767-11-2 |

|---|---|

Molecular Formula |

C22H36BaN2O18 |

Molecular Weight |

753.9 g/mol |

IUPAC Name |

(2R,3R)-3-[(2R,3R,4S,6S)-3-acetamido-6-carboxy-4,6-dihydroxyoxan-2-yl]-2,3-dihydroxypropan-1-olate;barium(2+) |

InChI |

InChI=1S/2C11H18NO9.Ba/c2*1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h2*5-9,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q2*-1;+2/t2*5-,6+,7+,8+,9+,11-;/m00./s1 |

InChI Key |

LRUIMFARSYLFLS-BNMLIUAKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.[Ba+2] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Preparation of N Acetylneuraminic Acid Leveraging Barium Salt Intermediates

Chemical Synthesis Approaches Involving Barium Reagents

The application of barium-containing reagents in the chemical synthesis of N-acetylneuraminic acid and its derivatives has been explored in specific contexts, particularly in derivatization and conversion reactions.

Derivatization and Conversion Reactions of N-Acetylneuraminic Acid Using Barium Compounds

Historically, barium compounds have been utilized in the analytical determination of acetyl groups in sialic acids. One early protocol involved the hydrolysis of the sialic acid, followed by the distillation of the liberated acetic acid. This acetic acid was then converted into barium acetate, allowing for the quantification of the barium ion content to determine the original degree of acetylation.

In more contemporary synthetic efforts, the use of barium reagents has been attempted for the modification of N-acetylneuraminic acid. For instance, in the pursuit of 4-O-alkylated N-acetylneuraminic acid analogues, a combination of barium hydroxide (B78521) (Ba(OH)₂) and barium oxide (BaO) in dimethylformamide (DMF) was explored as a potential reagent system for alkylation. However, this particular approach resulted in only minimal formation of the desired product.

Research into the effects of barium hydroxide on N-acetylneuraminic acid has revealed its degradative capabilities. A study from 1966 by S. Ohkuma and C. Miyauchi investigated the formation of chromogens and the degradation of N-acetylneuraminic acid upon treatment with barium hydroxide. This indicates that while barium hydroxide can be employed in reactions involving N-acetylneuraminic acid, it can also lead to the breakdown of the molecule's structure, a factor that must be considered in synthetic design.

Enzymatic and Chemoenzymatic Synthesis of N-Acetylneuraminic Acid Derivatives

Enzymatic and chemoenzymatic methods have become increasingly prevalent for the synthesis of N-acetylneuraminic acid and its derivatives, offering advantages in terms of specificity and milder reaction conditions compared to purely chemical routes. However, a review of the prominent enzymatic pathways does not indicate a role for barium salt intermediates.

Enzyme-Catalyzed Production Pathways of Neu5Ac

The biosynthesis of N-acetylneuraminic acid is a well-established pathway that has been harnessed for industrial-scale production. nih.gov A common chemoenzymatic approach begins with the alkaline-catalyzed epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc). Subsequently, ManNAc is condensed with pyruvate (B1213749), a reaction catalyzed by N-acetylneuraminate lyase (NAL), to yield Neu5Ac. nih.gov

| Step | Reactant(s) | Product | Catalyst/Conditions |

|---|---|---|---|

| 1 | N-acetylglucosamine (GlcNAc) | N-acetylmannosamine (ManNAc) | Alkaline catalysis |

| 2 | N-acetylmannosamine (ManNAc) + Pyruvate | N-acetylneuraminic acid (Neu5Ac) | N-acetylneuraminate lyase (NAL) |

N-Acetylneuraminate lyase (NAL) is a key enzyme in the metabolism of sialic acids, catalyzing the reversible aldol (B89426) condensation of pyruvate and N-acetylmannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac). This reversibility allows NAL to be utilized for both the synthesis and cleavage of Neu5Ac. In the synthetic direction, NAL facilitates the formation of a carbon-carbon bond, constructing the nine-carbon backbone of Neu5Ac from a six-carbon sugar and a three-carbon keto acid. The equilibrium of this reaction can be shifted towards synthesis by using an excess of the starting materials, ManNAc or pyruvate. The enzyme has been a focal point of research for improving Neu5Ac production, including its immobilization to enhance stability and reusability in continuous flow reactors.

Function of N-Acetylneuraminate-9-Phosphate Synthase (NANS) in Biosynthesis

The biosynthesis of N-acetylneuraminic acid in mammals is a cytosolic process critically dependent on the enzyme N-acetylneuraminate-9-phosphate synthase (NANS), also known as sialic acid 9-phosphate synthase. nih.govnih.gov This enzyme catalyzes a key condensation reaction that forms the nine-carbon backbone characteristic of sialic acids. nih.gov

The primary function of NANS is to catalyze the aldol condensation of phosphoenolpyruvate (B93156) (PEP) with N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P). uniprot.orgwikipedia.org This irreversible reaction yields N-acetylneuraminate 9-phosphate (Neu5Ac-9-P) and an inorganic phosphate (B84403) molecule. uniprot.orgwikipedia.org The product, Neu5Ac-9-P, is subsequently dephosphorylated by N-acetylneuraminate-9-phosphatase (NANP) to produce free intracellular N-acetylneuraminic acid. nih.gov

The NANS enzyme can also utilize D-mannose 6-phosphate as a substrate, condensing it with PEP to produce 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid 9-phosphate (KDN-9-P), the phosphorylated precursor to another type of sialic acid. uniprot.orgmapmygenome.in However, studies have shown that the human NANS enzyme exhibits a much higher activity and preference for the N-acetylated substrate, ManNAc-6-P. mapmygenome.inwikipedia.org The reaction catalyzed by NANS is considered a crucial step for the de novo synthesis of sialic acids, and its proper function is essential for the subsequent formation of CMP-sialic acid, the activated sugar nucleotide required for the sialylation of glycoproteins and glycolipids. nih.govnih.gov

Table 1: Enzymatic Reaction Catalyzed by N-Acetylneuraminate-9-Phosphate Synthase (NANS) This table summarizes the substrates, products, and enzyme classification for the primary reaction mediated by NANS.

| Parameter | Description |

| Enzyme Name | N-Acetylneuraminate-9-Phosphate Synthase (NANS) |

| EC Number | 2.5.1.57 uniprot.orgwikipedia.org |

| Substrate 1 | Phosphoenolpyruvate (PEP) uniprot.org |

| Substrate 2 | N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) uniprot.org |

| Product 1 | N-acetylneuraminate 9-phosphate (Neu5Ac-9-P) uniprot.org |

| Product 2 | Phosphate (Pi) uniprot.org |

| Reaction Type | Aldol Condensation nih.gov |

| Cellular Location | Cytosol nih.govnih.gov |

Consideration of Barium Salts in Enzyme Purification and Immobilization Protocols

Divalent cations can play significant structural and functional roles in enzymes, often being essential for catalytic activity or for maintaining conformational stability. nih.govresearchgate.net Barium (Ba²⁺), a divalent cation, has been shown to influence the activity of various enzymes. For instance, studies have demonstrated that Ba²⁺ can activate enzymes such as neuronal nitric oxide synthase and significantly enhance the catalytic activity and thermostability of others, like glucoamylase. nih.govnih.gov This influence stems from the ability of these ions to interact with amino acid residues, potentially stabilizing active conformations or participating directly in the catalytic mechanism.

In the context of enzyme purification and immobilization, salts are frequently used to modulate protein solubility, activity, and stability. mdpi.com Enzyme immobilization, a process that confines enzymes to a support material, is employed to enhance stability, allow for reuse, and simplify downstream processing. nih.govmdpi.comnih.gov The choice of immobilization protocol and the chemical environment, including the presence of specific salts, can significantly impact the performance of the resulting biocatalyst. mdpi.com

While the influence of divalent cations like barium on enzyme function is established, specific, detailed protocols describing the use of barium salts for the direct purification or immobilization of enzymes in the sialic acid biosynthetic pathway, such as NANS, are not extensively documented in the available literature. The application of barium salts in this context is more prominently associated with the purification of the pathway's final product, N-acetylneuraminic acid, rather than the enzymes themselves.

Strategies for the Isolation and Purification of N-Acetylneuraminic Acid via Barium Salt Precipitation

Historically, the isolation and purification of N-acetylneuraminic acid from natural sources, such as mucoproteins or egg yolk, often involved harsh chemical hydrolysis steps to release the glycosidically bound sialic acid. google.comresearchgate.net A common method involves hydrolysis with mineral acids like sulfuric acid (H₂SO₄). researchgate.net A significant challenge in this process is the removal of the acid and other impurities from the liberated sialic acid.

Barium salts, specifically barium hydroxide (Ba(OH)₂), have been strategically employed at this stage. google.comresearchgate.net Following acid hydrolysis with H₂SO₄, the addition of barium hydroxide serves a dual purpose. Firstly, it neutralizes the excess sulfuric acid by forming barium sulfate (B86663) (BaSO₄), a highly insoluble precipitate. researchgate.net This precipitation effectively removes the sulfate ions from the solution, which could otherwise interfere with subsequent purification steps. researchgate.net Secondly, it adjusts the pH of the solution to a range that is optimal for the stability of the free sialic acid and for downstream processing, such as ion-exchange chromatography. google.com Early protocols also described the conversion of neuraminic acid into its barium salt as an intermediate step to facilitate purification before conversion back to the free acid. nih.gov This use of barium hydroxide as a neutralizing and precipitating agent represents a key step in classic purification strategies for N-acetylneuraminic acid.

Optimizing Precipitation Conditions for Enhanced Purity and Yield

The efficiency of the purification process for N-acetylneuraminic acid is highly dependent on the conditions used during the barium salt precipitation step. The primary goal is to maximize the removal of contaminants, such as sulfate ions, while minimizing the loss of the target sialic acid. Key parameters that must be optimized include pH, temperature, reactant concentration, and mixing dynamics.

Table 2: Parameters for Optimizing Barium Salt-Mediated Purification This table outlines key conditions and their impact on the purification of N-acetylneuraminic acid following acid hydrolysis.

| Parameter | Optimal Condition/Consideration | Rationale and Impact |

| pH | Adjust to pH 5.0 - 6.5 google.com | This pH range is crucial for the stability of the liberated N-acetylneuraminic acid. researchgate.net It also maximizes the binding efficiency of sialic acid to anion-exchange resins in a subsequent purification step, thereby increasing the final yield. google.com |

| Temperature | Lower temperatures | Reducing the temperature can increase the degree of supersaturation for barium sulfate, which may lead to the formation of finer particles that can be effectively removed by filtration. researchgate.net It also helps preserve the stability of the heat-sensitive sialic acid. |

| Reactant Concentration | Stoichiometric or slight excess of Ba(OH)₂ | A sufficient concentration of barium hydroxide is needed to ensure complete neutralization of the acid and precipitation of sulfate. However, a large excess should be avoided to prevent the introduction of unnecessary ions that would need to be removed later. |

| Mixing Intensity | Controlled and efficient mixing | Proper mixing ensures uniform distribution of the barium hydroxide, leading to efficient neutralization and complete precipitation of barium sulfate. mdpi.comscispace.com This prevents localized areas of high pH that could degrade the sialic acid. |

Recrystallization Techniques for Barium N-acetylneuraminate

Recrystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the impure compound in a suitable solvent and then allowing it to crystallize, leaving impurities behind in the solution. While this method is widely used for the final purification of N-acetylneuraminic acid itself, specific protocols focusing on the recrystallization of the intermediate this compound salt are not prominently detailed in the scientific literature.

The role of barium in the purification pathway is primarily as a processing aid—specifically, using barium hydroxide to neutralize sulfuric acid and precipitate barium sulfate. researchgate.net The process is designed to purify the aqueous solution containing N-acetylneuraminic acid, which is then typically subjected to other methods like ion-exchange chromatography for final isolation. google.comresearchgate.net The formation of a stable, crystalline this compound salt that is isolated and then recrystallized as a primary purification step is not a commonly described methodology. Purification strategies have historically focused on the properties of the free N-acetylneuraminic acid for crystallization and final product preparation.

Structural Elucidation and Crystallographic Analysis of Barium N Acetylneuraminate Complexes

X-ray Diffraction Studies of Crystalline Barium N-acetylneuraminate

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. This technique relies on the scattering of a monochromatic beam of X-rays by the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern of spots, known as reflections, provides detailed information about the arrangement and spacing of atoms.

The foundational data obtained from an X-ray diffraction experiment includes the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry elements of the crystal.

While the specific unit cell parameters and space group for this compound are not available in the reviewed scientific literature, studies on analogous barium-organic complexes provide a framework for what might be expected. For instance, the crystal structure of tribarium dicitrate pentahydrate was solved using synchrotron X-ray powder diffraction data, revealing a complex three-dimensional network. nih.gov Similarly, data for barium oxalate hydrate has been determined from both powder and single-crystal X-ray diffraction. stfc.ac.uk The determination for this compound would follow a similar path, involving the growth of single crystals or the use of high-quality microcrystalline powder, followed by data collection and analysis to yield its unique crystallographic parameters.

Table 1: Representative Crystal System Data for Barium-Containing Compounds Note: This table illustrates typical data for barium compounds and is not the actual data for this compound.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Barium (elemental) | Cubic | Im-3m | |

| Barium Hydroxide (B78521) Monohydrate | Layered Structure | - | wikipedia.org |

| Low-Temp. Barium Silicate (Ba₂[Si₄O₁₀]) | Orthorhombic | Pmcn | rruff.info |

The large ionic radius of the barium ion (Ba²⁺) allows for high coordination numbers, typically ranging from 8 to 12, with 9 and 10 being very common. ias.ac.in This contrasts with smaller divalent cations that typically exhibit lower coordination numbers. In its complexes, barium is known to form bonds that are primarily ionic in character. nih.gov

In a complex with N-acetylneuraminate, the Ba²⁺ ion would interact with the oxygen atoms of the ligand's carboxylate group and the multiple hydroxyl groups along its sugar backbone. Based on related structures, such as barium citrate and barium oxalate, the coordination sphere of barium in this compound would be comprised exclusively of oxygen atoms. nih.govstfc.ac.uk

Key interactions would include:

Carboxylate Binding: The carboxylate group (–COO⁻) of the N-acetylneuraminate moiety can coordinate to the barium ion in a monodentate (one oxygen) or bidentate chelating (both oxygens) fashion. It could also act as a bridging ligand, connecting two or more barium centers, leading to the formation of coordination polymers.

Hydroxyl and Water Coordination: The hydroxyl (–OH) groups on the pyranose ring and the glycerol (B35011) side chain of the sialic acid molecule are also potent coordination sites. Additionally, water molecules are frequently found in the primary coordination sphere of barium, as seen in tribarium dicitrate pentahydrate and barium oxalate dihydrate, satisfying the ion's demand for a high coordination number. nih.govstfc.ac.uk

The resulting coordination polyhedron around the barium center is typically a distorted geometry, such as a square antiprism or a monocapped square antiprism. wikipedia.org In a heterobimetallic complex, barium centers have been observed with both eight and nine coordination. nih.gov

Table 2: Common Coordination Geometries and Numbers for Barium (II)

| Coordination Number | Typical Geometry | Example Compound Class |

|---|---|---|

| 8 | Square Antiprismatic, Distorted Cubic | Barium Hydroxide, Barium Chloride Dihydrate wikipedia.orgias.ac.in |

| 9 | Monocapped Square Antiprism | Barium Oxalate Hydrate, Barium Silicates stfc.ac.ukrruff.info |

| 10 | - | Barium Citrate Complexes nih.gov |

The N-acetylneuraminate (sialic acid) molecule is conformationally flexible. In solution and in many biological contexts, its six-membered pyranose ring preferentially adopts a ²C₅ chair conformation. This conformation places the bulky carboxylate, N-acetyl, and glycerol side chains in equatorial or pseudo-equatorial positions, minimizing steric hindrance.

Within a crystalline lattice, this inherent conformational preference would be maintained, but potentially influenced by the strong ionic interactions of the barium coordination and the constraints of crystal packing (i.e., the need to arrange molecules in an ordered, repeating fashion). Hydrogen bonding would play a critical role in stabilizing the crystal structure. An extensive network of hydrogen bonds is expected, involving:

The hydroxyl groups of the sialic acid moiety acting as both donors and acceptors.

The N-H group of the acetylamino function acting as a donor.

The oxygen atoms of the carboxylate and acetyl groups acting as acceptors.

Coordinated and lattice water molecules participating as both donors and acceptors.

Investigating Polymorphism and Hydration States of this compound Crystals

Polymorphism is the ability of a solid material to exist in more than one crystal structure. libretexts.org These different forms, or polymorphs, can exhibit distinct physical properties. Polymorphism is a common phenomenon in metal-organic compounds and is plausible for this compound. amanote.com For example, barium silicate is known to exist in different low- and high-temperature polymorphs. rruff.info The specific polymorph obtained would depend on crystallization conditions such as temperature, solvent, and rate of crystal growth.

Furthermore, the formation of hydrates (crystals containing water of crystallization) is highly characteristic of barium salts with organic anions. nih.govstfc.ac.ukquora.com The N-acetylneuraminate ligand has numerous hydrophilic groups, making the incorporation of water molecules into the crystal lattice highly probable. Different hydration states (e.g., monohydrate, dihydrate, pentahydrate nih.gov) could exist, each constituting a distinct crystalline phase with its own unique structure and properties. Identifying and characterizing these potential polymorphs and hydrates would require systematic screening of various crystallization conditions and analysis by techniques such as X-ray powder diffraction and thermal analysis.

Comparison of this compound Structure with Other Metal-Sialate Complexes

While crystallographic data for simple metal-sialate complexes are not abundant, a comparison can be drawn based on the known coordination preferences of different metal ions. The large size and electropositive nature of Ba²⁺ distinguish its structural chemistry from that of smaller, more polarizing cations like transition metals (e.g., Cu²⁺, Zn²⁺) or other alkaline earth metals (e.g., Mg²⁺, Ca²⁺).

Coordination Number: Compared to barium's high coordination numbers (8-10), smaller ions like Cu(II) typically exhibit lower coordination numbers (commonly 4, 5, or 6). This would result in a fundamentally different coordination environment around the metal center in a hypothetical copper(II) N-acetylneuraminate complex.

Bonding: The interactions in a barium complex are strongly ionic. In complexes with transition metals, a greater degree of covalent character in the metal-ligand bonds is expected, influencing bond lengths and angles.

Polymeric Structures: The propensity of the carboxylate group to bridge metal centers is a common feature in metal-carboxylate chemistry. However, the specific architecture of any resulting polymeric structure would be highly dependent on the preferred coordination geometry of the metal ion. The flexible, multi-dentate nature of the N-acetylneuraminate ligand would allow it to adapt to the steric and electronic demands of various metal cations, leading to a diverse range of potential crystal structures.

In essence, the large ionic radius and high coordination demand of barium would likely lead to a densely packed, complex three-dimensional structure for this compound, heavily stabilized by extensive ionic and hydrogen-bonding networks, potentially incorporating multiple water molecules.

Computational and Theoretical Studies on Barium N Acetylneuraminate Interactions

Molecular Mechanics and Molecular Dynamics Simulations of Barium N-acetylneuraminate

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior and conformational landscape of molecules. These methods can provide valuable insights into how the binding of a barium ion might influence the three-dimensional structure of N-acetylneuraminic acid.

The conformation of N-acetylneuraminic acid in solution is not static; it exists as an ensemble of different conformations. The binding of a metal ion, such as barium, can significantly alter this conformational equilibrium by stabilizing specific arrangements of the sugar backbone and its functional groups.

Interactive Data Table: Plausible Conformational Changes in N-acetylneuraminic Acid upon Barium Binding (Illustrative)

| Parameter | Free N-acetylneuraminate | Barium-bound N-acetylneuraminate (Hypothetical) |

| Predominant Ring Conformation | Chair (²C₅) | Potentially distorted chair or boat |

| Carboxylate Group Orientation | Flexible | Fixed, oriented towards Ba²⁺ |

| Glycerol (B35011) Side Chain Flexibility | High | Reduced due to coordination |

| Key Dihedral Angle (e.g., C6-C7-C8-C9) | Wide distribution | Narrower distribution, specific angle favored |

Note: This table presents hypothetical data to illustrate the expected effects of barium binding, as specific computational studies on this compound are not currently available.

Quantum Chemical Calculations of Coordination Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and bonding in molecules. These methods are well-suited for investigating the coordination chemistry between a metal ion and a ligand like N-acetylneuraminic acid.

DFT calculations can be used to determine the most stable geometric arrangement of the barium-N-acetylneuraminate complex and to quantify the strength of the interaction. By solving the Schrödinger equation for the system, DFT provides information about the electron distribution and the nature of the chemical bonds.

In a DFT study, various possible coordination modes of the barium ion to the functional groups of N-acetylneuraminic acid (carboxylate, hydroxyl groups) would be modeled. For each configuration, the geometry is optimized to find the lowest energy structure. The binding energy can then be calculated as the difference between the energy of the complex and the sum of the energies of the isolated barium ion and N-acetylneuraminate molecule.

These calculations would likely show that the barium ion prefers to coordinate with multiple oxygen atoms from the carboxylate and adjacent hydroxyl groups, forming a chelate complex. The calculated bond lengths and angles would provide a precise picture of the coordination sphere around the barium ion.

Interactive Data Table: Hypothetical DFT Calculation Results for Barium-N-acetylneuraminate Adducts

| Property | Value (Hypothetical) |

| Binding Energy (gas phase) | -150 to -200 kcal/mol |

| Ba²⁺-Oxygen (carboxylate) Bond Length | 2.6 - 2.8 Å |

| Ba²⁺-Oxygen (hydroxyl) Bond Length | 2.7 - 2.9 Å |

| Coordination Number of Ba²⁺ | 2-3 (from Neu5Ac) |

| Most Favorable Coordination Site | Carboxylate and C8/C9 hydroxyls |

Note: The values in this table are illustrative and based on typical binding energies and bond lengths observed for divalent cations with similar ligands. Specific DFT calculations for this compound would be required to obtain precise data.

Density Functional Theory (DFT) Studies of Barium Ion Binding to N-Acetylneuraminic Acid

In Silico Prediction of this compound Stability and Reactivity

In silico methods can be used to predict the stability and reactivity of chemical compounds, providing valuable information without the need for laboratory experiments. For this compound, these methods could be used to estimate its stability constant and to predict its likely chemical transformations.

The stability of metal complexes in solution is often quantified by their stability constants (log β). While direct experimental data for this compound is scarce, computational approaches can provide estimates. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms have been developed to predict the stability constants of metal complexes based on their structural and electronic properties. These models are trained on large datasets of known metal-ligand complexes and can be used to predict the stability of new complexes like this compound.

The reactivity of the complex can also be investigated using computational tools. For instance, the electrostatic potential surface of the molecule can be calculated to identify regions that are susceptible to electrophilic or nucleophilic attack. Molecular orbital theory can be used to understand the electronic transitions and predict the photochemical reactivity of the complex. While specific software for predicting the reactivity of any given organometallic complex is not a one-size-fits-all solution, various quantum chemistry packages can be employed to calculate reactivity descriptors.

Applications of N Acetylneuraminic Acid Salts in Advanced Glycochemistry and Biochemical Research

Utilization in the Synthesis of Complex Glycoconjugates

As a Precursor for O-sialylation and Sialyltransferase Substrate Studies

There is no available research data detailing the use of Barium N-acetylneuraminate as a direct precursor for O-sialylation or in studies of sialyltransferase substrates. Sialyltransferases are enzymes that transfer sialic acid from a donor, typically CMP-sialic acid, to an acceptor molecule. nih.govnih.gov While N-acetylneuraminic acid is the foundational molecule for the biosynthesis of the donor substrate, wikipedia.org the specific role of its barium salt in these enzymatic reactions is not documented.

Role in the Study of Sialic Acid Metabolism and Enzymology

As a Substrate Source for N-Acetylneuraminate Lyase Assays

No specific studies have been identified that utilize this compound as a substrate source for N-acetylneuraminate lyase (NAL) assays. N-acetylneuraminate lyase catalyzes the reversible cleavage of N-acetylneuraminic acid into N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govwikipedia.org Assays for this enzyme typically use the free acid form of N-acetylneuraminic acid. nih.govnih.gov

Preparation of Standards for Analytical Quantitation of N-Acetylneuraminic Acid

This compound is not mentioned as a primary compound for the preparation of analytical standards for the quantitation of N-acetylneuraminic acid. High-purity N-acetylneuraminic acid itself serves as the analytical standard for quantification in various samples. mdpi.comsigmaaldrich.comnih.gov

The following table outlines the typical specifications for an N-acetylneuraminic acid analytical standard:

| Property | Specification |

| Grade | Analytical Standard |

| Assay | ≥97.0% (HPLC) |

| Form | Powder or Crystals |

| Storage Temperature | −20°C |

This data is based on commercially available N-acetylneuraminic acid analytical standards and does not specifically refer to the barium salt.

Exploration in Material Science and Bio-inspired Systems

There is no information available in the current scientific literature regarding the exploration or application of this compound in the fields of material science and bio-inspired systems. Research in bio-inspired materials often focuses on the hierarchical organization of organic and inorganic components to create materials with novel properties, but a role for this compound in this context has not been described. mdpi.com

Future Research Directions and Unexplored Avenues

Developing Novel Synthetic Routes for Barium N-acetylneuraminate with Improved Efficiency

One promising avenue is the optimization of cascade reactions using enzymes like N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL). frontiersin.org These enzymatic approaches offer high stereoselectivity under mild conditions. frontiersin.orgnih.gov Research into novel, highly active, and stable enzymes from various microbial sources is ongoing. nih.gov A key area for development is the use of immobilized enzymes in continuous flow reactors. nih.gov This technology can significantly enhance productivity, improve enzyme stability, and simplify product purification, representing a more efficient and scalable manufacturing process compared to batch reactions. nih.gov

Future synthetic strategies could also explore the direct use of barium salts in the reaction medium to potentially influence reaction equilibria or aid in in-situ product crystallization, thereby simplifying downstream processing. The development of a one-pot synthesis that proceeds from a simple carbon source directly to the purified barium salt would represent a significant advancement in efficiency.

| Synthetic Method | Description | Advantages | Areas for Future Improvement |

|---|---|---|---|

| Chemical Synthesis | Multi-step process involving protection/deprotection of functional groups. | Well-established principles. | Low overall yield, harsh reaction conditions, environmental pollution. nih.gov |

| Chemoenzymatic Synthesis (Batch) | Uses enzymes like NAL to catalyze the condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.gov | High stereospecificity, mild reaction conditions, improved yields. nih.gov | Enzyme stability, product inhibition, complex downstream purification. |

| Whole-Cell Catalysis | Utilizes engineered microorganisms to produce Neu5Ac from simple carbon sources like glycerol (B35011). nih.gov | In-situ cofactor regeneration, potential for lower costs. | Low product titers, complex purification from cellular components. frontiersin.org |

| Continuous Flow Synthesis | Employs immobilized enzymes in a flow reactor system. nih.gov | Enhanced enzyme stability, simplified purification, high space-time yield, potential for automation. nih.gov | Immobilization efficiency, long-term operational stability. |

In-Depth Mechanistic Studies of Barium Ion Influence on N-acetylneuraminic Acid Reactivity

N-acetylneuraminic acid is an α-keto acid with a negatively charged carboxylate group at physiological pH, which is critical for its biological function in molecular recognition. nih.govwikipedia.org The interaction of this charged group with cations can modulate the molecule's conformation and reactivity. While interactions with monovalent cations are common, the influence of divalent cations like barium (Ba²⁺) is poorly understood.

Future research should focus on elucidating the precise mechanism by which the barium ion interacts with the N-acetylneuraminate molecule. It is hypothesized that the Ba²⁺ ion could form a chelate complex involving the carboxylate group and adjacent hydroxyl groups (e.g., at C-4, C-7, or C-8). This coordination could have several effects:

Conformational Restriction: The chelation could lock the pyranose ring or the glycerol side chain into a specific conformation, which could, in turn, affect its recognition by enzymes or binding proteins.

Electronic Effects: The proximity of the divalent cation could alter the electron density around the carboxylate group and the anomeric center (C-2), potentially influencing its susceptibility to nucleophilic attack or its reactivity as a substrate in enzymatic reactions, such as those catalyzed by sialyltransferases.

Stabilization: The barium salt may exhibit different stability profiles compared to the free acid or monovalent salts, particularly concerning non-enzymatic degradation.

Studies using techniques like isothermal titration calorimetry (ITC) and computational modeling (QM/MM simulations) could quantify the binding affinity and model the interaction dynamics, providing a detailed picture of how barium ions influence the fundamental chemistry of N-acetylneuraminic acid. nih.gov

Advancements in High-Resolution Structural Analysis of this compound in Solution and Solid States

A definitive understanding of this compound requires high-resolution structural data. Future research must prioritize obtaining these structures in both solid and solution phases.

Solid-State Analysis: The primary goal would be to obtain a high-resolution crystal structure of this compound using single-crystal X-ray diffraction. This would provide unambiguous information on:

The coordination number and geometry of the barium ion.

The specific functional groups of the N-acetylneuraminate molecule (carboxylate, hydroxyls) involved in coordinating the barium ion.

The intermolecular interactions and packing arrangement in the crystal lattice.

The precise bond lengths and angles, offering a benchmark for computational models.

Achieving high-quality crystals suitable for diffraction studies will be a key challenge.

Solution-State Analysis: In solution, the dynamics of the molecule and its interaction with the solvent are important. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the tool of choice. While 1H and 13C NMR can provide information on the conformation of the carbohydrate backbone nih.govresearchgate.net, direct observation of the barium ion is challenging. Both NMR-active barium isotopes, ¹³⁵Ba and ¹³⁷Ba, are quadrupolar and yield very broad signals, making high-resolution spectra difficult to obtain. huji.ac.il

Future advancements in this area could involve:

Utilizing ultra-high-field NMR spectrometers to improve signal dispersion and resolution.

Employing advanced NMR techniques, such as solid-state NMR or relaxation measurements, to indirectly probe the local environment around the barium ion by observing its effect on the carbohydrate's nuclei. huji.ac.il

Using ion mobility-mass spectrometry to gain insights into the gas-phase structure of the ion-carbohydrate complex and how it relates to the solution-phase structure. rsc.org

| Analytical Technique | State | Key Information Provided | Challenges & Future Directions |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Solid | Precise atomic coordinates, bond lengths/angles, coordination geometry of Ba²⁺, crystal packing. nih.govrcsb.org | Growing diffraction-quality single crystals. |

| ¹H and ¹³C NMR Spectroscopy | Solution | Conformation of the carbohydrate backbone, changes in chemical shifts upon ion binding. nih.govnih.gov | Indirectly probes the effect of the cation; provides limited direct information on the Ba²⁺ ion itself. |

| ¹³⁵Ba / ¹³⁷Ba NMR Spectroscopy | Solution | Direct observation of the barium ion's chemical environment. | Extremely broad signals due to quadrupolar nuclei, low sensitivity, limited chemical shift range. huji.ac.il Requires specialized equipment. |

| Ion Mobility-Mass Spectrometry | Gas | Information on the size, shape, and collision cross-section of the complex. rsc.org | Relating gas-phase structure to the biologically relevant solution-phase structure. |

| Computational Modeling (DFT/MD) | Theoretical | Prediction of low-energy conformations, interaction energies, and simulation of dynamic behavior. | Requires validation with experimental data from techniques like X-ray diffraction or NMR. |

Potential for this compound as a Model System for Divalent Cation-Carbohydrate Interactions

Divalent cations play essential roles in glycobiology, often mediating the structure and function of complex glycoconjugates and acting as bridges in cell-cell recognition events. nih.govnih.gov However, studying these interactions within large, heterogeneous biological systems like the glycocalyx is incredibly complex.

This compound presents an ideal candidate as a simplified model system to study these fundamental interactions. Its value lies in its relative simplicity: a single, well-defined nine-carbon sugar and a single divalent cation. This system allows for the precise dissection of the forces governing cation-carbohydrate interactions without the confounding variables present in polysaccharides or glycoproteins.

Future research could use this compound to:

Calibrate Spectroscopic Techniques: Provide a well-defined system to calibrate and validate spectroscopic responses (e.g., NMR chemical shifts, vibrational frequencies in IR/Raman spectroscopy) to divalent cation binding.

Probe the Role of Hydration: Investigate the role of water molecules in mediating the interaction between the barium ion and the sugar, which is crucial for understanding these interactions in a biological context.

Establish Fundamental Principles: Elucidate the fundamental thermodynamic and kinetic parameters of divalent cation binding to the terminal, negatively charged sugar residues that are critical in so many biological recognition events. nih.gov

The insights gained from this simple model could then be applied to understand the more complex behavior of divalent cations in modulating the structure and function of sialylated glycoproteins and glycolipids on the cell surface.

Exploration of this compound in Chemoenzymatic Cascade Reactions

One-pot, multi-enzyme cascade reactions are a powerful strategy for the efficient synthesis of complex carbohydrates, such as sialosides. nih.govnih.gov These cascades combine the flexibility of chemical synthesis with the high selectivity of enzymes to build complex structures without isolating intermediates. nih.gov

The role of this compound in such systems is an unexplored frontier. Future research could investigate its potential in several capacities:

As a Modulator of Enzyme Activity: Many enzymes are metalloenzymes or have their activity modulated by cations. The presence of Ba²⁺ ions in the reaction mixture could potentially influence the activity, specificity, or stability of key enzymes in the cascade, such as CMP-sialic acid synthetase or sialyltransferases. nih.govnih.gov While many enzymes have specific cation requirements (e.g., Mg²⁺ or Mn²⁺), the effect of other divalent cations like Ba²⁺ is often uncharacterized and could lead to novel reactivity or inhibition patterns.

Facilitating Product Recovery: The formation of the barium salt of a final sialoside product might alter its solubility, potentially enabling novel purification strategies based on precipitation.

Systematic studies screening the effect of barium ions on the individual enzymes of a sialoside synthesis cascade, followed by its incorporation into an optimized one-pot reaction, could reveal new methods for controlling and improving these complex synthetic processes.

Q & A

Q. What experimental strategies are recommended for synthesizing and purifying barium N-acetylneuraminate?

Synthesis typically involves enzymatic cleavage of N-acetylneuraminic acid (Neu5Ac) using N-acetylneuraminate lyase (NAL), followed by precipitation with barium ions. Key steps include:

- Enzymatic Reaction : Use recombinant NAL (e.g., from Escherichia coli or Staphylococcus aureus) to catalyze Neu5Ac cleavage into N-acetylmannosamine and pyruvate .

- Purification : Employ ion-exchange chromatography to isolate the product, followed by barium salt precipitation under controlled pH (6.5–7.5) .

- Validation : Confirm purity via NMR spectroscopy and mass spectrometry, ensuring absence of residual pyruvate or unreacted substrates .

Q. How can researchers characterize the enzymatic activity of N-acetylneuraminate lyase in this compound synthesis?

Enzymatic activity assays are critical for optimizing reaction conditions:

- Kinetic Analysis : Use Michaelis-Menten kinetics to determine and for Neu5Ac cleavage. For example, Fusobacterium nucleatum NAL exhibits and .

- pH and Temperature Dependence : Test activity across pH 5.0–9.0 and temperatures 25–45°C, as NALs from different species (e.g., S. aureus vs. E. coli) show distinct optima .

- Inhibition Studies : Screen for competitive inhibitors (e.g., transition-state analogs) to elucidate catalytic mechanisms .

Advanced Research Questions

Q. What structural insights from X-ray crystallography are critical for engineering N-acetylneuraminate lyase variants with enhanced stability?

Structural studies reveal conserved motifs and active-site residues:

- Tetrameric Quaternary Structure : Essential for catalytic activity in E. coli NAL; mutations disrupting subunit interactions reduce activity by >90% .

- Active-Site Architecture : Key residues (e.g., Lys161 in F. nucleatum NAL) form Schiff-base intermediates with pyruvate, confirmed via electron density maps .

- Thermostability Engineering : Compare melting temperatures () of wild-type vs. mutants (e.g., S. carnosus NAL has ) using thermal shift assays .

Q. How can transcriptomic data resolve contradictions in N-acetylneuraminate lyase expression across experimental models?

Discrepancies in gene expression (e.g., 23-fold higher NAL-like gene expression in Bombyx mori P50 strain vs. H9) require:

Q. What methodological approaches address discrepancies in kinetic parameters reported for N-acetylneuraminate lyases?

Contradictory kinetic data (e.g., variations across species) necessitate:

- Standardized Assays : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and substrate concentrations (0.1–5.0 mM Neu5Ac) .

- Structural Alignment : Compare active-site residues via tools like T-Coffee Expresso to identify species-specific adaptations affecting catalysis .

Methodological Best Practices

Q. Designing experiments to study this compound’s role in glycobiology

- Glycan Profiling : Use lectin microarrays or HPLC with fluorescent tagging to track Neu5Ac incorporation into glycoconjugates .

- Knockout Models : Employ CRISPR-Cas9 to silence NAL genes in cell lines (e.g., HEK293) and assess glycome alterations .

Q. Validating structural models of N-acetylneuraminate lyase for computational drug discovery

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.